molecular formula C7H14N2O2S B11952122 N-Acetyl-DL-methioninamide CAS No. 60325-30-6

N-Acetyl-DL-methioninamide

Cat. No.: B11952122
CAS No.: 60325-30-6
M. Wt: 190.27 g/mol
InChI Key: AJQATZBTQNYZFO-UHFFFAOYSA-N
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Description

N-Acetyl-DL-methioninamide is a chemical compound with the molecular formula C7H14N2O2S and a molecular weight of 190.266 g/mol . It is a derivative of methionine, an essential amino acid, and is characterized by the presence of an acetyl group attached to the nitrogen atom of the methionine molecule. This compound is often used in scientific research and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-DL-methioninamide can be synthesized through the acetylation of DL-methionine using acetic anhydride in the presence of a suitable solvent such as acetic acid . The reaction typically involves heating the mixture to facilitate the acetylation process. The product is then purified through crystallization or other separation techniques.

Industrial Production Methods

In industrial settings, the production of this compound often involves the enzymatic conversion of DL-methionine after acetylation. The L-isomer is subsequently converted by L-amino acylase to obtain L-methionine, which is then separated and purified . This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-DL-methioninamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of N-Acetyl-DL-methioninamide involves its interaction with specific molecular targets and pathways. It is known to participate in various biochemical processes, including:

Comparison with Similar Compounds

N-Acetyl-DL-methioninamide can be compared with other similar compounds, such as:

  • N-Acetyl-DL-alaninamide
  • N-Acetyl-DL-tyrosinamide
  • N-Acetyl-DL-serinamide
  • N-Acetyl-DL-leucinamide
  • N-Acetyl-DL-ethionine
  • N-Acetyl-DL-norleucine
  • N-Acetyl-DL-prolinamide
  • N-Acetyl-DL-phenylalanine
  • N-Acetyl-DL-tyrosine

These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific acetylation pattern and its role in various biochemical processes.

Properties

IUPAC Name

2-acetamido-4-methylsulfanylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2S/c1-5(10)9-6(7(8)11)3-4-12-2/h6H,3-4H2,1-2H3,(H2,8,11)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQATZBTQNYZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60325-30-6
Record name N-ACETYL-DL-METHIONINAMIDE
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